Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate
Description
Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate is a multi-substituted benzoate ester characterized by a methyl ester group at position 2, an isopropylamino group at position 4, and an amino group at position 5 on the aromatic ring.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(propan-2-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)14-11-5-8(3)9(6-10(11)13)12(15)16-4/h5-7,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXIMOGYYAHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methyl benzoate derivative, followed by reduction to introduce the amino group. Subsequent alkylation with isopropylamine introduces the isopropylamino group. The final product is obtained through esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(isopropylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and isopropylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl Benzoate Derivatives with 2-Position Substituents
Methyl 2-methylbenzoate (M2MB) and related analogs (e.g., methyl 2-chlorobenzoate, methyl 2-nitrobenzoate) share the 2-methyl ester group with the target compound but lack amino or alkylamino substituents. Studies show that substituents in the 2-position significantly influence electronic effects:
- Electron-donating groups (e.g., methyl in M2MB) enhance nucleophilic aromatic substitution reactivity, whereas electron-withdrawing groups (e.g., nitro in methyl 2-nitrobenzoate) reduce it .
Amino-Substituted Benzoate Esters
Ethyl benzoate derivatives with amino-linked substituents, such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230), highlight the role of amino groups in modulating bioactivity. Key differences include:
- Ester group : The ethyl ester in I-6230 may confer higher lipophilicity than the methyl ester in the target compound, affecting membrane permeability .
Multi-Substituted Benzoate Derivatives
The bent-core liquid crystal compound (40-fluoro phenyl azo) phenyl-4-yl 3-[N-(40-n-hexyloxy 2-hydroxybenzylidene) amino]-2-methylbenzoate (6-2M-F) shares a 2-methylbenzoate backbone but features a fluoro substituent and a Schiff base linkage. Comparatively:
- Electronic effects: The target’s amino/isopropylamino groups are stronger electron donors than 6-2M-F’s fluoro group, which may influence mesomorphic properties in liquid crystals .
- Steric effects: The isopropylamino group in the target compound likely increases steric bulk compared to 6-2M-F’s hexyloxy chain, affecting molecular packing.
Structural and Functional Comparison Table
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